2-Hydroxy-6-oxonona-2,4-dienoic acid is a compound with significant relevance in biochemical pathways, particularly in the degradation of phenylpropanoid compounds. It is classified as an α,β-unsaturated monocarboxylic acid, specifically a nona-2,4-dienoic acid with hydroxy and oxo substituents at positions 2 and 6, respectively. The enzyme responsible for its metabolism is 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14), which catalyzes reactions involving this compound in microbial degradation processes .
2-Hydroxy-6-oxonona-2,4-dienoic acid can be derived from various microbial sources, particularly from Pseudomonas strains that utilize aromatic compounds as substrates. It plays a role in the metabolic pathways of these microorganisms, facilitating the breakdown of complex organic molecules into simpler forms that can be utilized for energy and growth .
The synthesis of 2-hydroxy-6-oxonona-2,4-dienoic acid can be achieved through microbial fermentation processes using specific strains of bacteria such as Pseudomonas putida and Pseudomonas acidovorans. These bacteria metabolize phenylalkanes and other related compounds to produce this acid as an intermediate product.
The fermentation process typically involves:
The molecular structure of 2-hydroxy-6-oxonona-2,4-dienoic acid features:
The structural representation can be described by its IUPAC name: (2Z,4E)-2-hydroxy-6-oxonona-2,4-dienoic acid. The compound's structure contributes to its reactivity and participation in various biochemical reactions.
The primary reaction catalyzed by 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase involves the hydrolysis of 2-hydroxy-6-oxonona-2,4-dienoic acid into two products:
The enzymatic reaction can be summarized as follows:
This reaction highlights the role of water in facilitating the conversion of this compound into simpler metabolites .
The mechanism by which 2-hydroxy-6-oxonona-2,4-dienoic acid acts involves several steps:
This enzymatic process is crucial for microbial degradation pathways that convert complex organic compounds into simpler forms usable by microorganisms for energy .
Relevant data indicate that this compound's stability is influenced by pH and temperature conditions during microbial metabolism .
The applications of 2-hydroxy-6-oxonona-2,4-dienoic acid are primarily found in:
This compound serves as an important intermediate in understanding microbial metabolism and developing biotechnological applications related to environmental sustainability .
2-Hydroxy-6-oxonona-2,4-dienoic acid (C~9~H~10~O~6~) is a specialized dicarboxylic acid featuring conjugated diene systems, hydroxyl groups, and carbonyl functionalities that confer distinctive reactivity and polarity [9]. This compound belongs to the class of meta-cleavage products (MCPs) – transient metabolic intermediates formed during the bacterial degradation of aromatic compounds. Its systematic name reflects the carbonyl at C6, hydroxyl at C2, and dual carboxylic acid groups at C1 and C9 within a nine-carbon chain [1] [9]. As a transient intermediate, it does not accumulate in cells but serves as a critical substrate for specialized hydrolases in microbial catabolic pathways. The compound exists in stereoisomeric forms, notably (2Z,4E)-2-hydroxy-6-oxonona-2,4-dienedioic acid, which exhibits specific interactions with enzymatic active sites [5] [9]. Its discovery in pseudomonads and rhodococci highlights its fundamental role in environmental bioremediation mechanisms.
Table 1: Core Identifiers of 2-Hydroxy-6-oxonona-2,4-dienoic Acid
Property | Value/Descriptor |
---|---|
Chemical Formula | C~9~H~10~O~6~ |
CAS Registry Number | 6670-61-7 |
IUPAC Name | 2-Hydroxy-6-oxonona-2,4-dienedioic acid |
ChEBI ID | CHEBI:17367 |
Alternative Names | 2-Hydroxy-6-oxonona-2,4-diene-1,9-dioic acid; 2-Hydroxy-6-keto-nona-2,4-dienedioate |
Molecular Weight | 214.17 g/mol |
Key Functional Groups | 2 × Carboxylate, 1 × Ketone, 1 × Hydroxyl, Conjugated diene |
In microbial metabolism, 2-hydroxy-6-oxonona-2,4-dienoic acid functions as a pivotal intermediate in the meta-cleavage pathway for aromatic hydrocarbons. This pathway enables bacteria to utilize recalcitrant aromatic pollutants—including biphenyls, naphthalenes, and heterocyclic carbazoles—as carbon sources. The compound is generated when bacterial dioxygenases cleave dihydroxylated aromatic rings adjacent to (meta to) the hydroxyl groups, producing unsaturated aliphatic chains terminated by carboxylic acids [3] [6]. For instance, in Pseudomonas sp. strain CA10 and LD2, carbazole degradation proceeds via carbazole 1,9a-dioxygenase, dihydrodiol dehydrogenase, and extradiol dioxygenase to yield 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA), which is enzymatically hydrolyzed to anthranilate and 2-hydroxy-2,4-pentadienoic acid (HPD) [3] [4]. Similarly, biphenyl degradation in Rhodococcus sp. RHA1 produces 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA), hydrolyzed to benzoate and HPD [6].
The hydrolysis of this compound is catalyzed by highly specific meta-cleavage product (MCP) hydrolases, classified as serine-dependent α/β-hydrolases. These enzymes cleave the C5–C6 bond via nucleophilic attack by a conserved serine residue within the Gly-X-Ser-X-Gly motif, generating a C5 fragment (typically succinate, fumarate, or benzoate derivatives) and the C4 fragment HPD (2-hydroxypenta-2,4-dienoic acid) [3] [4] [6]. HPD subsequently enters central metabolism via the TCA cycle after further enzymatic transformations [7]. This hydrolysis step is kinetically critical because accumulating meta-cleavage products like 2-hydroxy-6-oxonona-2,4-dienoic acid can inhibit upstream dioxygenases, stalling catabolism entirely. The enzyme CarC from Pseudomonas LD2, which processes this compound, exhibits a remarkably high catalytic efficiency (K~m~ = 4.6 µM; V~max~ = 3.3 µmol·min⁻¹) and operates optimally at pH 7.0 and 60°C, reflecting its adaptation to physiological conditions [4].
Table 2: Key Microbial Hydrolases Processing 2-Hydroxy-6-oxonona-2,4-dienoic Acid Derivatives
Enzyme | Source Organism | Substrate Specificity | Catalytic Efficiency (K~m~, V~max~) | Optimum Activity |
---|---|---|---|---|
CarC | Pseudomonas sp. LD2 | 2-hydroxy-6-oxo-6-(2′-aminophenyl)hexa-2,4-dienoic acid (HOPDA) | K~m~ = 4.6 µM; V~max~ = 3.3 µmol·min⁻¹ | pH 7.0, 60°C |
BphD | Rhodococcus sp. RHA1 | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA) | Not reported | pH 8.0, 40°C |
MhpC | Escherichia coli | (2E,4Z)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate | Broad specificity for dienelactones | pH 7.5, 37°C |
MCP hydrolases represent a compelling case study in enzyme evolution, where structural conservation underpins functional divergence to meet ecological challenges. These enzymes universally adopt an α/β-hydrolase fold—an eight-stranded β-sheet flanked by α-helices—forming a catalytic triad of Ser-His-Asp (or Ser-His-Glu in some isoforms) [6]. The serine residue initiates nucleophilic attack on the substrate’s ketone carbon, while an "oxyanion hole" stabilizes the tetrahedral intermediate. Despite shared architecture, MCP hydrolases exhibit extraordinary substrate specificity. For example, in Rhodococcus RHA1, BphD hydrolyzes biphenyl-derived HPDA but not ethylbenzene-derived HOHD (2-hydroxy-6-oxohepta-2,4-dienoic acid), whereas isozymes EtbD1/EtbD2 hydrolyze HOHD but not HPDA [6]. This specialization prevents crosstalk between parallel degradation pathways and optimizes flux toward distinct metabolic endpoints.
Genomic analyses reveal that MCP hydrolases have diversified through gene duplication and horizontal gene transfer (HGT). The bph gene clusters encoding biphenyl/PCB degradation are often plasmid-borne, facilitating rapid adaptation to xenobiotic pollutants [6]. Sequence alignments show CarC shares only ~30–32% identity with TodF (P. putida F1), XylF (P. putida), and DmpD (Pseudomonas sp. CF600), indicating ancient divergence from a common hydrolase ancestor [4]. Active-site mutations further refine specificity: replacing Ser110 with alanine in CarC reduces activity >95%, confirming its essential role [4] [6]. Structural studies of BphD reveal a tubular substrate-binding pocket where hydrophobic residues position the aromatic moiety, while polar residues stabilize the dienoate chain [6]. This precise molecular recognition explains why even minor substrate alterations (e.g., ortho-aminophenyl vs. phenyl groups) necessitate dedicated hydrolases. Consequently, microbial communities maintain diverse MCP hydrolase inventories to collectively degrade complex aromatic mixtures—a key evolutionary adaptation for ecological resilience.
Table 3: Evolutionary and Structural Features of MCP Hydrolases
Feature | Evolutionary Significance | Example Enzymes |
---|---|---|
α/β-Hydrolase Fold | Structurally conserved scaffold enabling convergent evolution | BphD, CarC, TodF, XylF |
Catalytic Triad (Ser-His-Asp) | Mechanistic conservation for ester/amide hydrolysis | BphD (Ser110-His263-Asp235) |
Gly-X-Ser-X-Gly Motif | Signature sequence identifying serine hydrolase superfamily | CarC (Gly^107^-Ile-Ser^109^-Leu-Gly^111^) |
Substrate-Binding Pocket | Variable residues conferring substrate specificity | BphD (hydrophobic tube for biphenyl) |
Gene Cluster Organization | Operon-based HGT facilitates rapid pathway dissemination | bph, car, tod operons on plasmids |
The evolutionary trajectory of MCP hydrolases underscores their ecological indispensability. By enabling detoxification of aromatic compounds, these enzymes empower bacteria to occupy pollutant-laden niches. Their specificity and efficiency exemplify nature’s optimization of catalysis through divergent evolution—a paradigm with implications for biocatalyst engineering in bioremediation and synthetic biology.
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